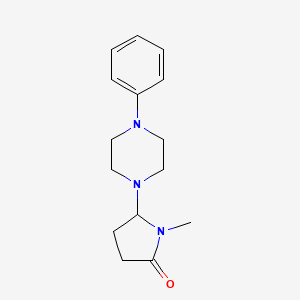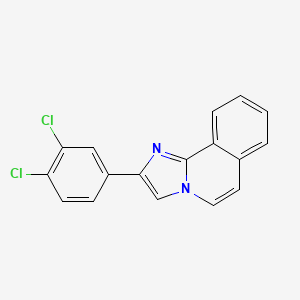
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or inexpensive additives such as HOAc or KOAc . Another method involves the intramolecular direct arylation of imidazole derivatives via double C–H bond activation, which is catalyzed by rhodium .
Industrial Production Methods
the use of metal reagents and catalysts, such as rhodium and palladium, is common in the synthesis of similar heterocyclic compounds .
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which can enhance its biological activity and selectivity .
属性
CAS 编号 |
61001-12-5 |
|---|---|
分子式 |
C17H10Cl2N2 |
分子量 |
313.2 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H10Cl2N2/c18-14-6-5-12(9-15(14)19)16-10-21-8-7-11-3-1-2-4-13(11)17(21)20-16/h1-10H |
InChI 键 |
DVLKIVMSPQCCLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


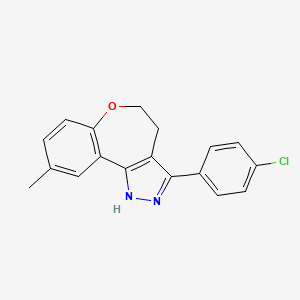
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
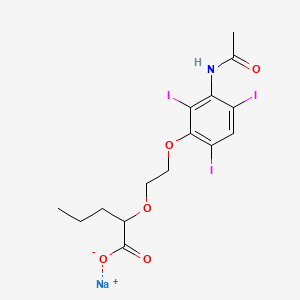
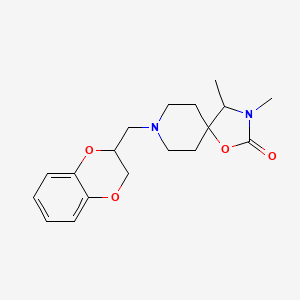
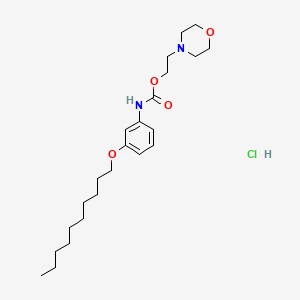
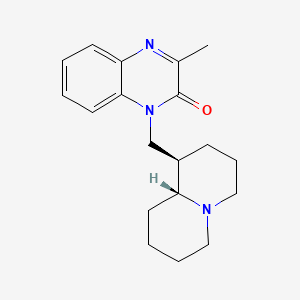
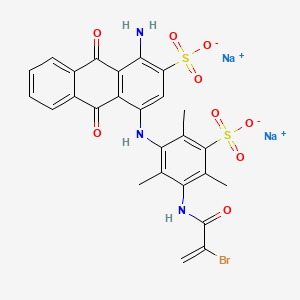
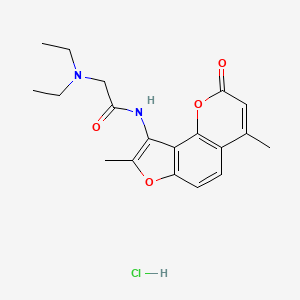
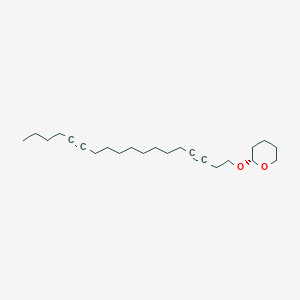
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)

